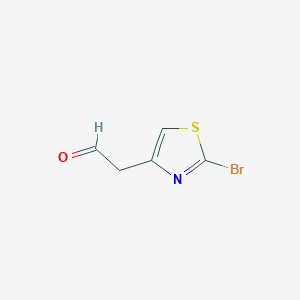

2-(2-Bromothiazol-4-yl)acetaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrNOS |

|---|---|

Molecular Weight |

206.06 g/mol |

IUPAC Name |

2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde |

InChI |

InChI=1S/C5H4BrNOS/c6-5-7-4(1-2-8)3-9-5/h2-3H,1H2 |

InChI Key |

HWDGDEIDANDYFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)Br)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromothiazol 4 Yl Acetaldehyde and Its Derivatives

Direct Synthetic Pathways

Direct synthetic pathways aim to build the 2-(2-Bromothiazol-4-yl)acetaldehyde molecule from simpler, acyclic precursors or through direct functionalization of a thiazole (B1198619) ring.

Introducing an acetaldehyde (B116499) group onto a pre-formed 2-bromothiazole (B21250) ring is a challenging but feasible approach. This typically involves a two-step process: formylation followed by chain extension.

One of the most common methods for introducing an aldehyde group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction . chemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. tcichemicals.com The resulting electrophilic iminium ion reacts with the aromatic ring, and subsequent hydrolysis yields the aldehyde. chemistrysteps.com For a 2-bromothiazole substrate, the reaction would aim to introduce a formyl group (-CHO) at the C4 position. However, direct formylation of thiazoles can sometimes lack regioselectivity. For related heterocycles like thiophene (B33073), formylation tends to occur at the α-position (C2 or C5). thieme-connect.de

A more controlled, albeit longer, route involves the homologation of a thiazole-4-carboxaldehyde (B1332969) precursor. This would involve:

Synthesis of 2-bromothiazole-4-carboxaldehyde.

A one-carbon homologation, for example, via a Wittig reaction with (methoxymethyl)triphenylphosphine, followed by hydrolysis of the resulting enol ether to yield the desired acetaldehyde.

Another sophisticated strategy, known as the "thiazole aldehyde synthesis," uses the thiazole ring itself as a masked formyl group. thieme-connect.com In this methodology, a C2-functionalized thiazole is carried through several synthetic steps before a three-step sequence (N-methylation, reduction, and hydrolysis) unmasks the aldehyde. thieme-connect.com While this method typically reveals a formyl group attached to the molecule at the thiazole's C2 position, the underlying principles of using heterocyclic precursors for aldehyde synthesis are significant.

The most prominent cyclization method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis . youtube.com This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide. mdpi.comresearchgate.netasianpubs.org To construct this compound, this one-pot reaction would theoretically require the condensation of a thioamide bearing the 2-bromo substituent with an α-halocarbonyl that provides the C4-acetaldehyde moiety.

A more practical and widely used variation of the Hantzsch synthesis involves a multi-step sequence using more readily available starting materials:

Cyclization: Reaction of an appropriate α-halocarbonyl, such as a protected form of 4-bromo-3-oxobutanal, with a simple thioamide like thiourea. This forms a 2-aminothiazole (B372263) derivative. mdpi.com

Modification: The 2-amino group on the thiazole ring is then converted to the 2-bromo substituent. This is typically achieved via a Sandmeyer-type reaction, which involves diazotization of the amine with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) bromide (CuBr) salt.

Modern advancements in this methodology often employ catalysts and alternative energy sources to improve efficiency and align with green chemistry principles. rsc.org

Table 1: Hantzsch Thiazole Synthesis and Modifications

| Step | Reactants | Reagents/Conditions | Product Type | Citation |

| Classic Hantzsch | α-Haloketone, Thioamide | Heat, typically in Ethanol (B145695) | Substituted Thiazole | youtube.com |

| Multi-component | α-Haloketone, Thiourea, Aldehyde | Catalyst (e.g., SiW/SiO₂), Ultrasonic irradiation or heat | 2-Amino-4,5-disubstituted Thiazole | mdpi.com |

| Microwave-Assisted | α-Haloketone, Thiourea | Microwave irradiation, Methanol (B129727) | 2-Aminothiazole derivative | nih.gov |

| Green Synthesis | Aryl ethenone, Thioamide | Lipase catalyst, KBrO₃, Ultrasound, Water | 2,4-Disubstituted Thiazole | rsc.org |

The target molecule, this compound, is achiral and possesses no stereocenters. Therefore, stereoselective or enantioselective strategies are not applicable to its direct synthesis. However, the aldehyde functional group is prochiral, making it an excellent starting point for stereoselective transformations. Subsequent reactions, such as asymmetric aldol (B89426) additions, reductions, or allylations, could be performed on the aldehyde to generate chiral alcohol or other derivatives with high enantiomeric or diastereomeric purity. While such transformations are beyond the scope of synthesizing the title compound itself, its utility as a precursor in stereoselective chemistry is noteworthy.

Preparation from Advanced Intermediates

This approach relies on modifying a molecule that already contains the 2-bromothiazole-4-yl core structure. These methods often involve functional group interconversions that are reliable and high-yielding.

A common and direct method for preparing this compound is the oxidation of its corresponding primary alcohol, 2-(2-Bromothiazol-4-yl)ethanol . chemsrc.comamadischem.com The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid can be achieved using a variety of reagents and conditions.

For laboratory-scale synthesis, several standard oxidation protocols are effective:

Pyridinium Chlorochromate (PCC): A mild oxidant that reliably converts primary alcohols to aldehydes in dichloromethane (B109758) (DCM).

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167) (DMSO), followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). This method is performed at low temperatures (e.g., -78 °C) and is known for its high yields and compatibility with many functional groups.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a convenient and mild alternative for oxidizing primary alcohols to aldehydes at room temperature.

More recently, catalytic methods have been developed, particularly for the industrial conversion of ethanol to acetaldehyde, and these principles can be applied to more complex substrates. chegg.com These often involve oxidative dehydrogenation over metal-based catalysts. Research has shown that Mo-based oxide catalysts can achieve high selectivity for acetaldehyde from ethanol at relatively low temperatures (e.g., 190 °C). nih.gov

Table 2: Comparison of Oxidation Methods for Primary Alcohols

| Method | Key Reagents | Typical Conditions | Advantages | Potential Issues |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Simple, reliable | Chromium waste is toxic |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to Room Temp | High yield, mild | Requires low temp, foul smell |

| Dess-Martin | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, convenient, fast | Reagent is expensive, potentially explosive |

| Catalytic Oxidation | Mo-Sn Oxide Catalyst, O₂ | 190 °C, Gas phase | Green, high selectivity | Requires specialized equipment |

Due to the high reactivity and potential instability of aldehydes, they are often synthesized and handled in a protected form. The most common protecting group for an aldehyde is an acetal (B89532) , such as a diethyl acetal. orgsyn.orgthieme-connect.de

A synthetic strategy, particularly one involving a cyclization like the Hantzsch synthesis, could be designed to produce the protected aldehyde directly. This would involve using a starting material like bromoacetaldehyde diethyl acetal or a derivative thereof. vwr.com The synthesis would proceed to yield this compound diethyl acetal.

The final step in this sequence is the deprotection of the acetal to reveal the free aldehyde. This is typically accomplished through acid-catalyzed hydrolysis. researchgate.net The protected compound is treated with an aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in a solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF). The equilibrium is driven towards the aldehyde by the presence of water. This protection-deprotection strategy is crucial for syntheses where the aldehyde functionality might interfere with other reaction steps. dntb.gov.ua

Optimization of Reaction Conditions and Efficiency in Research Synthesis

The choice of catalysts and reagents is a cornerstone of synthetic strategy, directly influencing both the rate and the regiochemical outcome of the reaction. The classic Hantzsch synthesis, a primary method for constructing the thiazole core, involves the condensation of an α-haloketone with a thioamide or thiourea. mdpi.comresearchgate.net The selection of these foundational reagents is the first step in optimization.

In modern synthetic approaches, catalysts are employed to improve the efficiency of this condensation. Heterogeneous catalysts are particularly favored for their ease of separation and potential for reuse. For instance, silica-supported tungstosilisic acid (SiW/SiO₂) has been identified as a highly efficient and reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. mdpi.comresearchgate.net The quantity of the catalyst is a critical parameter that must be optimized to achieve maximum yield. mdpi.com Studies on related thiazole syntheses have also explored a range of other catalysts, including nano CeO₂, ZnO, and various bimetallic nanoparticles, which offer high surface area and superior catalytic sites, leading to excellent yields. mdpi.com

Furthermore, advancements have led to catalyst-free protocols, which are advantageous from both an economic and environmental perspective. These methods may involve solvent-free grinding of reagents at room temperature or the use of visible-light induction to promote the reaction. organic-chemistry.org For post-synthesis modification, such as the introduction of functional groups onto a pre-formed 2-bromothiazole ring, metal-catalyzed cross-coupling reactions are indispensable. Catalysts based on palladium and copper are frequently used for these transformations. organic-chemistry.orgresearchgate.net

The following table, based on data from model Hantzsch reactions, illustrates the impact of catalyst selection and amount on product yield.

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| None | - | Trace | mdpi.com |

| SiW/SiO₂ | 5 | 72 | mdpi.com |

| SiW/SiO₂ | 10 | 85 | mdpi.com |

| SiW/SiO₂ | 15 | 90 | mdpi.comresearchgate.net |

| Nano CeO₂ | 5 | 76-96 | mdpi.com |

The reaction medium and temperature are pivotal parameters that govern the solubility of reagents, reaction kinetics, and in some cases, the reaction pathway itself. The choice of solvent can dramatically influence the yield of thiazole synthesis. mdpi.comnih.gov For example, in certain modified Gewald reactions for thiazole formation, trifluoroethanol was found to be a superior solvent compared to others like methanol, ethanol, or acetonitrile (B52724), likely due to its high polarity and acidic nature which aids in solubilizing key reactants. nih.gov In other systems, such as the microwave-assisted Hantzsch synthesis, methanol proved to be the optimal solvent, affording a 95% yield. nih.gov

Solvent-free conditions have emerged as a green chemistry alternative, often involving microwave irradiation or simple grinding of reagents. nih.govresearchgate.net These methods can significantly reduce reaction times and simplify product work-up. researchgate.net

Temperature is another critical variable that requires careful optimization. While some modern protocols, particularly those using ultrasonic irradiation, can proceed at room temperature, many condensation reactions require heating. mdpi.com Optimization studies for Hantzsch-type reactions have identified specific optimal temperatures, such as 65 °C or 90 °C, to maximize yield. mdpi.comnih.gov In some cases, higher temperatures up to 130 °C are necessary, especially when using deep eutectic solvents. nih.gov It has also been shown that conducting the Hantzsch synthesis under acidic conditions at elevated temperatures (e.g., 80 °C) can alter the regioselectivity of the cyclization, leading to different isomeric products. rsc.org

The interactive table below summarizes findings from optimization studies on related thiazole syntheses, demonstrating the profound effect of solvent and temperature on reaction outcomes.

| Solvent | Base/Catalyst | Temperature (°C) | Time | Yield/Conversion (%) | Reference |

|---|---|---|---|---|---|

| Methanol | - | 90 (Microwave) | 30 min | 95 | nih.gov |

| Ethanol/Water (1:1) | SiW/SiO₂ | 65 | 3.5 h | 90 | mdpi.com |

| Trifluoroethanol | NEt₃ | 80 | 300 min | >95 (Conversion) | nih.gov |

| Methanol | NEt₃ | 80 | 300 min | 45 (Conversion) | nih.gov |

| Acetonitrile | NEt₃ | 80 | 300 min | 22 (Conversion) | nih.gov |

| Toluene | Ca(OTf)₂ | 120 | - | High | acs.org |

| L-proline/Ethylene Glycol | Sodium Metabisulfite | 130 | 1 h | up to 75 | nih.gov |

Reactivity and Transformational Chemistry of 2 2 Bromothiazol 4 Yl Acetaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a variety of reactions, including condensations, nucleophilic additions, and redox reactions.

Condensation Reactions for Complex Molecule Elaboration

Condensation reactions involving the aldehyde functionality of 2-(2-Bromothiazol-4-yl)acetaldehyde provide a powerful strategy for constructing larger and more complex molecular scaffolds. These reactions involve the formation of a new carbon-carbon or carbon-nitrogen bond with the elimination of a small molecule, typically water. For instance, in the synthesis of 2-amino-4-thiazolidinones, the aldehyde can react with a primary amine to form an imine, which then undergoes cyclization. researchgate.net Similarly, condensation with active methylene (B1212753) compounds, such as malonates or cyanoacetates, can lead to the formation of α,β-unsaturated systems, which are valuable intermediates in organic synthesis.

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles. This fundamental reaction opens up numerous possibilities for functional group interconversion and molecular elaboration. For example, the addition of Grignard reagents or organolithium compounds to the aldehyde yields secondary alcohols. These alcohols can then be further transformed, for instance, by oxidation to ketones or by elimination to form alkenes.

Furthermore, the addition of nitrogen nucleophiles, such as primary and secondary amines, leads to the formation of imines and enamines, respectively. These intermediates are themselves synthetically useful. For example, 2-aminothiazole (B372263) derivatives can be synthesized through the reaction of α-halocarbonyl compounds with thioamides, a process known as the Hantzsch synthesis. thieme-connect.com

Transformations Involving the 2-Bromothiazol-4-yl Ring System

The 2-bromothiazole (B21250) ring is another key reactive center in the molecule, primarily at the bromine-substituted carbon. This site allows for the introduction of a wide array of substituents through cross-coupling reactions and other functionalization methods.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-2 position of the thiazole (B1198619) ring.

Suzuki Coupling: This reaction involves the coupling of the 2-bromothiazole derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Suzuki reaction is widely used due to its mild reaction conditions and tolerance of various functional groups. wikipedia.org For example, a ligand-free Suzuki-Miyaura coupling has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, yielding potent and selective COX-2 inhibitors. nih.gov The reaction can be carried out in various solvents, including biphasic organic-water systems. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the 2-bromothiazole derivative, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is particularly useful for coupling with organozinc reagents that are readily accessible and highly functionalized. nih.gov Palladacycle precatalysts have been shown to be effective in facilitating Negishi couplings. nih.gov The reaction can be used to introduce alkyl and aryl substituents at the 2-position of the thiazole ring. thieme-connect.comresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of the 2-bromothiazole with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aryl halides. beilstein-journals.org The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions on Bromothiazole Systems

| Coupling Reaction | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki | Pd(OAc)₂, XPhos, K₃PO₄ | 2-Arylthiazole | nih.gov |

| Negishi | PdCl₂(PPh₃)₂, THF | 2-Alkyl-4-bromothiazole | thieme-connect.com |

| Heck | Pd(OAc)₂, PPh₃, base | 2-Vinylthiazole | organic-chemistry.org |

| Stille | Pd(PPh₃)₄ | 2-Hetarylthiazoles | researchgate.net |

Metalation and Halogen Dance Chemistry for Site-Selective Functionalization

Metalation: Direct deprotonation of the thiazole ring can be achieved using strong bases, such as organolithium reagents. In polyhalogenated thiazoles, the site of metalation is influenced by the existing substituents. For instance, 2,4-dibromothiazole (B130268) can be deprotonated at the 5-position. rsc.org The resulting organolithium species can then be trapped with various electrophiles to introduce new functional groups.

Halogen Dance Chemistry: The halogen dance is a rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.org This reaction is driven by thermodynamics and can provide access to isomers that are difficult to synthesize by other means. wikipedia.orgias.ac.in For example, a long-range halogen dance has been observed in a 4,5-dibromo-2,4'-bithiazole system. researchgate.net Catalytic amounts of bases like potassium hexamethyldisilazide (KHMDS) can dramatically enhance the rate of halogen dance reactions. nih.gov This process involves the formation of a metalated intermediate which can then be trapped by an electrophile. wikipedia.org

Nucleophilic Aromatic Substitution on the Thiazole Ring

The presence of a bromine atom at the C2 position of the thiazole ring in this compound renders this position susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms, coupled with the inherent reactivity of the C2 position in thiazoles, facilitates the displacement of the bromide ion by a variety of nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of 2-halothiazoles.

The generally accepted mechanism for nucleophilic substitution at the C2 position of a thiazole ring is the addition-elimination pathway. In this process, the nucleophile attacks the electrophilic C2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer-like complex. The aromaticity of the thiazole ring is temporarily disrupted in this intermediate. Subsequently, the leaving group, in this case, the bromide ion, is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. The reactivity in these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

A range of nucleophiles can be employed to displace the bromine atom, leading to a diverse array of functionalized thiazole derivatives. These transformations are valuable for the synthesis of more complex molecules, including potential pharmaceutical agents and materials.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles in SNAr Reactions

| Nucleophile Type | Example Nucleophile | Expected Product | General Reactivity |

| Oxygen Nucleophiles | Alkoxides (e.g., NaOCH₃) | 2-(2-Methoxythiazol-4-yl)acetaldehyde | Moderate to Good |

| Nitrogen Nucleophiles | Amines (e.g., Piperidine) | 2-(2-(Piperidin-1-yl)thiazol-4-yl)acetaldehyde | Good |

| Sulfur Nucleophiles | Thiolates (e.g., NaSPh) | 2-(2-(Phenylthio)thiazol-4-yl)acetaldehyde | Good to Excellent |

| Carbon Nucleophiles | Cyanide (e.g., KCN) | 2-(2-Cyanothiazol-4-yl)acetaldehyde | Moderate |

It is important to note that the aldehyde functionality in this compound could potentially interfere with or participate in side reactions under certain nucleophilic conditions. Therefore, careful selection of reagents and reaction conditions is crucial to achieve the desired substitution at the thiazole ring. For instance, strongly basic nucleophiles might lead to aldol-type reactions involving the enolizable aldehyde.

Chemoselective and Regioselective Considerations in Advanced Organic Transformations

The synthetic utility of this compound is intrinsically linked to the ability to selectively target one of its two reactive functional groups: the aldehyde and the C2-bromo substituent on the thiazole ring. The judicious choice of reagents and reaction conditions allows for either the transformation of the aldehyde group while leaving the C-Br bond intact, or the substitution of the bromine atom without affecting the aldehyde.

Chemoselectivity:

The key to the selective transformation of this compound lies in the differential reactivity of the aldehyde and the aryl bromide.

Reactions at the Aldehyde: The aldehyde group is a highly electrophilic center and is prone to attack by a wide range of nucleophiles. For instance, chemoselective reduction of the aldehyde to the corresponding alcohol, 2-(2-bromothiazol-4-yl)ethanol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. rsc.org These conditions are generally not harsh enough to cleave the C-Br bond. Similarly, the aldehyde can undergo nucleophilic addition with organometallic reagents like Grignard reagents or organolithium compounds to form secondary alcohols. chemguide.co.ukpressbooks.publibretexts.org In these cases, the reaction is typically fast and occurs at low temperatures, favoring attack at the carbonyl group over the less reactive C-Br bond.

Reactions at the C2-Bromo Position: As discussed in the previous section, the bromine atom can be displaced by various nucleophiles. To achieve this selectively in the presence of the aldehyde, it is often necessary to choose nucleophiles that are less reactive towards carbonyls or to protect the aldehyde group. For example, using a soft nucleophile like a thiolate in a polar aprotic solvent would likely favor SNAr over addition to the aldehyde. Alternatively, the aldehyde can be temporarily converted into a less reactive functional group, such as an acetal (B89532), prior to performing the nucleophilic substitution on the thiazole ring. The acetal can then be hydrolyzed to regenerate the aldehyde.

Regioselectivity:

Regioselectivity in the context of this molecule primarily relates to reactions involving the thiazole ring. While the C2 position is the most activated towards nucleophilic attack, other positions on the ring could potentially react under certain conditions, for example, via metal-halogen exchange followed by reaction with an electrophile. However, in typical SNAr reactions, the regioselectivity is strongly directed towards the C2 position.

Table 2: Chemoselective Transformations of this compound

| Reagent/Condition | Targeted Functional Group | Product |

| Sodium Borohydride (NaBH₄) | Aldehyde | 2-(2-Bromothiazol-4-yl)ethanol |

| Grignard Reagent (e.g., CH₃MgBr) | Aldehyde | 1-(2-Bromothiazol-4-yl)propan-2-ol |

| Piperidine, Heat | C2-Bromo | 2-(2-(Piperidin-1-yl)thiazol-4-yl)acetaldehyde |

| Ethylene Glycol, p-TsOH (protection) then NaSPh (substitution) then H₃O⁺ (deprotection) | C2-Bromo | 2-(2-(Phenylthio)thiazol-4-yl)acetaldehyde |

The ability to control the chemoselectivity of reactions involving this compound makes it a versatile building block for the synthesis of a wide range of more complex thiazole-containing molecules.

Role As a Building Block in Advanced Organic Synthesis Research

Construction of Diverse Heterocyclic Scaffolds and Ring Systems

The inherent reactivity of 2-(2-Bromothiazol-4-yl)acetaldehyde allows for its elaboration into a wide array of heterocyclic structures. The aldehyde functionality serves as a key handle for introducing molecular complexity, while the bromine atom on the thiazole (B1198619) ring provides a site for further synthetic modifications, such as cross-coupling reactions.

Synthesis of Polyfunctionalized Thiazole Derivatives

The aldehyde group of this compound is readily transformed into various functional groups, leading to the synthesis of a diverse range of polyfunctionalized thiazole derivatives. For instance, it can undergo condensation reactions with a variety of nucleophiles. A notable example is the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, which can be adapted to further functionalize the molecule. tandfonline.commdpi.comyoutube.com While the core thiazole in this compound is already formed, the aldehyde group can participate in reactions that build upon this core. For example, it can be a substrate in the synthesis of more complex thiazole derivatives through reactions like the Knoevenagel condensation, followed by further cyclization steps. wikipedia.org

Furthermore, the bromine atom at the C2 position of the thiazole ring is a key feature for diversification. It can be readily displaced or participate in cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a wide range of aryl, heteroaryl, or alkyl substituents. rsc.org Research on related 2-bromothiazole (B21250) derivatives has demonstrated the feasibility of these transformations, allowing for the generation of extensive libraries of polyfunctionalized thiazoles with potential applications in medicinal chemistry and materials science. organic-chemistry.orgnih.gov

A representative reaction for the functionalization of a related bromo-thiazole aldehyde is the Stille reaction, which allows for the introduction of various substituents. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| 2,4-dibromo-5-formylthiazole | 2-pyridine-tributylstannane | Pd G3 AmPhos, CuI | 2-(pyridin-2-yl)-4-bromo-5-formylthiazole | 70 |

Table 1: Example of a Stille reaction on a related bromo-thiazole aldehyde. researchgate.net

Incorporation into Fused Ring Systems and Multicomponent Reaction Sequences

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of fused heterocyclic systems. The aldehyde can react with one part of a molecule, while the bromo-thiazole moiety can react with another, leading to the formation of complex, polycyclic structures. Thiazole-containing fused systems are prevalent in many biologically active compounds and approved drugs. nih.gov

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to generating molecular complexity from simple starting materials. rsc.orgnih.gov this compound, with its reactive aldehyde group, is a suitable component for various MCRs. For example, it can participate in Ugi or Passerini reactions, which allow for the rapid assembly of peptide-like scaffolds or other complex molecules. organic-chemistry.orgresearchgate.netwikipedia.orgrsc.org The resulting products, containing the 2-bromothiazole unit, can be further elaborated through reactions at the bromine atom, leading to a vast array of structurally diverse compounds.

The Gewald reaction is another powerful tool for the synthesis of highly substituted thiophenes, which can be adapted to create fused systems. While the classical Gewald reaction involves a ketone or aldehyde, a cyano ester, and elemental sulfur, modified procedures have expanded its scope. wikipedia.orgnih.govworktribe.com The aldehyde functionality of this compound can be utilized in Gewald-type reactions to construct thiophene (B33073) rings fused to or substituted with the thiazole moiety.

Applications in the Research and Development of Chemical Biology Probes

The unique structural features of this compound make it a valuable tool in the development of chemical biology probes. These probes are essential for studying biological processes at the molecular level.

Precursors for Molecular Libraries and Screening Compounds

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large libraries of compounds for high-throughput screening. researchgate.net The reactivity of this compound at both the aldehyde and the bromo-substituent positions makes it an excellent scaffold for the generation of diverse molecular libraries. By systematically varying the reactants that engage with these two functional groups, a vast number of structurally distinct thiazole derivatives can be synthesized.

For instance, the aldehyde can be converted into an imine and then reacted with a variety of nucleophiles, or it can undergo reductive amination with a library of amines. nih.gov Subsequently, the bromine atom can be subjected to a range of cross-coupling reactions. This combinatorial approach allows for the creation of large and diverse libraries of thiazole-containing compounds, which can then be screened for biological activity against various targets. researchgate.net

Design of Linker Molecules and Bridging Units in Complex Chemical Architectures

Linker molecules play a crucial role in chemical biology by connecting different molecular entities, such as a fluorescent dye to a protein or a drug to a targeting moiety. researchgate.net The bifunctionality of this compound makes it an attractive starting material for the design of novel linker molecules.

The aldehyde group can be used to attach the linker to a biomolecule or a solid support through reactions like reductive amination. The bromo-thiazole moiety can then be used to attach another molecule of interest via a cross-coupling reaction. The thiazole ring itself can provide rigidity and specific spatial orientation to the linker, which can be important for its function. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of linker molecules, and an aldehyde like this compound can serve as a key input for this reaction. researchgate.net

Contributions to Methodologies for Natural Product Synthesis

The synthesis of natural products is a driving force for the development of new synthetic methodologies. The thiazole ring is a common structural motif in many biologically active natural products. researchgate.net Methodologies that allow for the efficient construction and functionalization of the thiazole core are therefore of great interest.

Mechanistic and Theoretical Investigations of 2 2 Bromothiazol 4 Yl Acetaldehyde Reactivity

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 4-substituted-2-bromothiazoles, such as the core of 2-(2-Bromothiazol-4-yl)acetaldehyde, is commonly achieved through variations of the Hantzsch thiazole (B1198619) synthesis. researchgate.netkuey.net This classic method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. youtube.comyoutube.com For the specific substitution pattern of the target molecule, a plausible pathway would involve the reaction of a thioamide with an appropriately substituted γ-halo-β-keto-acetal or a related 4-carbon electrophile, followed by deprotection and modification of the side chain to yield the acetaldehyde (B116499) moiety.

The general mechanism proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen in the α-halocarbonyl component (SN2 reaction). youtube.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, forming a five-membered ring intermediate. The final step is a dehydration event, which leads to the formation of the aromatic thiazole ring. The aromaticity of the final product provides a strong thermodynamic driving force for the reaction. youtube.com

Transition State Analysis in Key Transformations

The Hantzsch thiazole synthesis is understood to proceed through several key intermediates and transition states. A critical step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate to form the final aromatic thiazole. Mechanistic studies on related systems have shown that this elimination likely proceeds through a cationic transition state. nih.govacs.org

The stability of this cationic transition state is a determining factor in the reaction kinetics. For this compound synthesis, the substituents on the thiazole ring would modulate the energy of this transition state. The electron-withdrawing nature of the bromine atom at the C2 position could potentially destabilize the developing positive charge, while the nature of the side chain at C4 would also exert an electronic influence. Hammett free-energy relationship analyses have been successfully applied to correlate substituent effects with the reaction outcomes in Hantzsch syntheses, confirming the influence of electronics on the stability of cationic intermediates. nih.govacs.org

Intermediate Identification and Characterization

The primary and most frequently discussed intermediate in the Hantzsch synthesis is the 4-hydroxythiazoline, which results from the intramolecular cyclization step. youtube.comnih.govacs.org This species is typically not isolated due to its rapid conversion to the stable aromatic thiazole via dehydration.

Hypothetical Hydroxythiazoline Intermediate: For the synthesis of the this compound scaffold, the expected hydroxythiazoline intermediate would possess the following structure, prior to the final dehydration step.

Structure of the Hypothetical 4-Hydroxy-2-(bromomethyl)-4-(acetaldehyde precursor)-thiazoline

| Intermediate Name | Key Structural Features | Role in Mechanism |

| S-Alkylated Thioamide | C-S bond formed between thioamide sulfur and α-carbon of the halo-carbonyl. | Product of the initial SN2 reaction. |

| 4-Hydroxythiazoline | Five-membered ring containing S, N, a hydroxyl group at C4, and substituents. | Product of intramolecular cyclization; precursor to the final thiazole. |

In some related syntheses of heterocyclic compounds from thioamides, transient species such as thiohydrazonate esters have been proposed, though they often undergo rapid in situ cyclization and are not isolated. mdpi.com

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), provide powerful tools for investigating the reactivity and properties of molecules like this compound, for which extensive experimental data may not be available.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

DFT calculations are widely employed to predict the electronic structure and reactivity of thiazole derivatives. nih.govnih.gov By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural charges, DFT can identify the most probable sites for electrophilic and nucleophilic attack. science.gov

For a molecule like this compound, DFT would predict the following:

Nucleophilic Attack: The C2 position, where the bromine atom is attached, is electron-deficient and a prime site for nucleophilic substitution. pharmaguideline.com The bromine atom is a good leaving group, facilitating such reactions.

Electrophilic Attack: The C5 position is generally the most electron-rich carbon in the thiazole ring and thus the preferred site for electrophilic substitution. pharmaguideline.com

Carbonyl Reactivity: The aldehyde group on the side chain presents a classic electrophilic site for nucleophilic addition reactions.

DFT calculations can also elucidate the regioselectivity of reactions, for instance, by comparing the activation barriers for different reaction pathways. nih.govresearchgate.net

Hypothetical DFT-Calculated Reactivity Descriptors:

| Parameter | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Region of highest electron density, susceptible to electrophilic attack (likely around C5). |

| LUMO Energy | -1.2 eV | Region of lowest electron density, susceptible to nucleophilic attack (likely C2 and the aldehyde carbon). |

| C2 Natural Charge | +0.25 | Positive charge indicates electrophilicity and susceptibility to nucleophilic attack. |

| C5 Natural Charge | -0.15 | Negative charge indicates nucleophilicity and susceptibility to electrophilic attack. |

| Aldehyde Carbon Charge | +0.40 | Strong positive charge indicating a highly electrophilic center. |

Molecular Dynamics Simulations of Conformational Preferences Relevant to Reactions

Molecular dynamics (MD) simulations can model the dynamic behavior of a molecule over time, providing insights into its conformational landscape. nih.govresearchgate.net For this compound, the key flexible bond is the single bond connecting the acetaldehyde side chain to the C4 position of the thiazole ring.

MD simulations would allow for the exploration of the rotational energy barrier around this C4-C bond. This analysis would reveal the most stable (lowest energy) conformations of the side chain relative to the ring. The conformational preference is crucial as it can dictate the steric accessibility of the aldehyde's carbonyl group to incoming reagents, thereby influencing reaction rates. A simulation could reveal whether the aldehyde group is preferentially oriented away from the plane of the thiazole ring, making it sterically unhindered, or if certain conformations lead to steric shielding by the ring itself. researchgate.net

Exploration of Radical Chemistry Involving the Thiazole Moiety

The thiazole ring and its substituents can participate in radical reactions. The carbon-bromine bond at the C2 position is particularly susceptible to homolytic cleavage under radical conditions.

One potential transformation is the reductive dehalogenation of the C-Br bond. This can be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical propagating agent like tributyltin hydride (Bu₃SnH). libretexts.org The mechanism involves the abstraction of the bromine atom by a tributyltin radical to form a thiazol-2-yl radical. This radical intermediate then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated thiazole and regenerate the tributyltin radical, continuing the chain reaction. libretexts.org

Furthermore, thiazole derivatives can engage in photoinduced single electron transfer (SET) processes. acs.org Irradiation of a thiazole derivative in the presence of an electron donor or acceptor can generate a radical ion. For instance, a SET event could lead to a radical anion, which might subsequently fragment. This type of reactivity opens pathways for introducing new functional groups onto the thiazole ring through radical-based C-C or C-heteroatom bond-forming reactions. acs.orgucr.edu

Analytical and Characterization Methodologies in Chemical Research

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(2-Bromothiazol-4-yl)acetaldehyde. Each technique provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For this compound, ¹H NMR and ¹³C NMR are crucial. In ¹H NMR, the chemical shifts, multiplicities (splitting patterns), and integration values of the proton signals confirm the presence of the aldehyde and thiazole (B1198619) ring protons. The aldehyde proton (CHO) typically appears as a triplet at approximately 9.75 ppm. The methylene (B1212753) protons (CH₂) adjacent to the aldehyde group show a signal around 3.96 ppm, appearing as a doublet. The proton on the thiazole ring (C5-H) is observed as a singlet at about 7.46 ppm.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.75 | Triplet (t) | 1H | CHO |

| 7.46 | Singlet (s) | 1H | C5-H (thiazole) |

| 3.96 | Doublet (d) | 2H | CH₂ |

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.3 | C=O (aldehyde) |

| 149.8 | C4 (thiazole) |

| 144.1 | C2 (thiazole) |

| 118.9 | C5 (thiazole) |

| 47.1 | CH₂ |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS analysis is critical for confirming its molecular formula, C₅H₄BrNOS.

The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. The calculated molecular weight for the ⁷⁹Br isotope is approximately 220.94 g/mol , and for the ⁸¹Br isotope, it is 222.94 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Fragmentation analysis within the mass spectrometer provides additional structural information. Common fragmentation patterns for this molecule might include the loss of the bromine atom, the formyl group (CHO), or cleavage of the bond between the methylene group and the thiazole ring.

Expected Mass Spectrometry Peaks for this compound

| m/z | Ion |

| 221/223 | [M]⁺ (Molecular ion) |

| 192/194 | [M-CHO]⁺ |

| 142 | [M-Br]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic absorption frequency.

In the IR spectrum of this compound, the most prominent absorption band would be that of the carbonyl (C=O) stretching of the aldehyde group, which typically appears in the range of 1720-1740 cm⁻¹. The C-H stretching of the aldehyde proton can also be observed as a weaker band around 2720 cm⁻¹ and 2820 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would appear in the fingerprint region, typically between 1500 and 1600 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730 | C=O Stretch (Aldehyde) |

| ~2720, ~2820 | C-H Stretch (Aldehyde) |

| ~1550 | C=N/C=C Stretch (Thiazole ring) |

| <700 | C-Br Stretch |

Chromatographic Methods for Purity Assessment and Reaction Progress Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC is a common method. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

By monitoring the reaction mixture over time, HPLC can track the consumption of reactants and the formation of the product. The purity of the final product can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A typical method might involve a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Given the aldehyde functionality, the thermal stability of this compound would need to be considered to avoid degradation in the heated injection port and column.

In a GC analysis, the compound would be vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the two phases. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, providing a robust method for both purity assessment and structural confirmation. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Bromothiazol-4-yl)acetaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of thiazole intermediates or condensation reactions. For example, halogenation of thiazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 50–60°C) can introduce the bromine atom. Alternatively, the compound may be synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if aryl bromides are involved). Key factors affecting yield include:

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm. Thiazole protons resonate in the aromatic region (δ 7.0–8.5 ppm), with coupling patterns indicating substitution positions .

- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm, while the brominated thiazole carbons show distinct deshielding .

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group. C-Br stretches appear as medium-intensity peaks near 550–650 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of bromine isotopes .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a face shield during high-risk steps (e.g., bromination) .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, as aldehydes and brominated compounds are volatile and irritants .

- First Aid :

Advanced Research Questions

Q. How do structural modifications (e.g., replacing bromine with other halogens) alter the compound’s reactivity and biological activity?

Methodological Answer: Comparative studies with analogs (e.g., 2-(2-chloro- or fluoro-thiazol-4-yl)acetaldehyde) reveal:

- Reactivity : Bromine’s larger atomic radius enhances leaving-group ability in nucleophilic substitutions compared to chlorine or fluorine, accelerating reactions like Suzuki couplings .

- Biological activity : Bromine increases lipophilicity, improving membrane permeability in cellular assays. However, fluorine analogs may exhibit higher metabolic stability due to stronger C-F bonds .

Experimental design : Synthesize analogs via halogen-exchange reactions and compare kinetic parameters (e.g., kₐᵥₐₜ in enzyme inhibition assays) .

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent conformational changes (e.g., aldehyde rotamers) .

- 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, confirming connectivity between the thiazole ring and aldehyde group .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

Q. What strategies mitigate aldehyde oxidation during storage or reaction conditions?

Methodological Answer:

- Stabilization : Store under inert gas (argon) at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

- In-situ generation : Prepare the aldehyde immediately before use via oxidation of a protected precursor (e.g., acetal) using mild reagents (e.g., DDQ in wet dichloromethane) .

- Monitoring : Use TLC or inline IR to detect oxidation byproducts (e.g., carboxylic acids) early in reactions .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

Methodological Answer:

- Target identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to enzymes (e.g., kinases) or receptors .

- Cellular assays :

- Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to predict binding modes and guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.